molecular formula C17H33ClO3 B583491 rac 2-Myristoyl-3-chloropropanediol-d5, 95% CAS No. 1330056-39-7

rac 2-Myristoyl-3-chloropropanediol-d5, 95%

Cat. No. B583491
CAS RN: 1330056-39-7
M. Wt: 325.929
InChI Key: DWUKGWYRAJZVFA-SUTULTBBSA-N
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Description

“rac 2-Myristoyl-3-chloropropanediol-d5, 95%” is a stable isotope-labeled compound . It is used as a chemical reference for chemical identification, qualitative, quantitative detection, and more . It is also used in metabolic research to study metabolic pathways in vivo in a safe manner . The compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .


Molecular Structure Analysis

The molecular formula of “rac 2-Myristoyl-3-chloropropanediol-d5, 95%” is C17H28D5ClO3 . Its molecular weight is 325.93 . The IUPAC name is (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate .


Physical And Chemical Properties Analysis

The boiling point of “rac 2-Myristoyl-3-chloropropanediol-d5, 95%” is 430.8±25.0°C at 760 mmHg . Its density is 1.0±0.1 g/cm3 .

properties

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,19H,2-15H2,1H3/i14D2,15D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUKGWYRAJZVFA-SUTULTBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858157
Record name 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1330056-39-7
Record name 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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